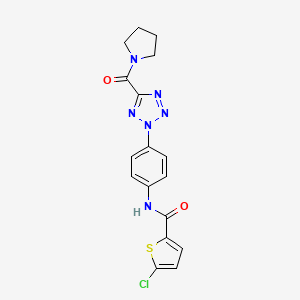

5-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide

CAS No.: 1396637-42-5

Cat. No.: VC4801437

Molecular Formula: C17H15ClN6O2S

Molecular Weight: 402.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396637-42-5 |

|---|---|

| Molecular Formula | C17H15ClN6O2S |

| Molecular Weight | 402.86 |

| IUPAC Name | 5-chloro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C17H15ClN6O2S/c18-14-8-7-13(27-14)16(25)19-11-3-5-12(6-4-11)24-21-15(20-22-24)17(26)23-9-1-2-10-23/h3-8H,1-2,9-10H2,(H,19,25) |

| Standard InChI Key | OGHULASYQPELCS-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-chloro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide (C₁₇H₁₅ClN₆O₂S) features three distinct regions:

-

Thiophene backbone: A 5-chlorothiophene-2-carboxamide group provides aromaticity and electron-deficient characteristics, facilitating π-π interactions in biological targets .

-

Tetrazole linker: The 2H-tetrazol-2-yl group introduces nitrogen-rich polarity, enhancing solubility and hydrogen-bonding capacity .

-

Pyrrolidine-carbonyl terminus: A pyrrolidine ring conjugated to a carbonyl group contributes to lipophilicity and conformational flexibility, critical for membrane permeability .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅ClN₆O₂S | |

| Molecular Weight | 402.86 g/mol | |

| logP | 3.82 (predicted) | |

| Hydrogen Bond Acceptors | 7 | |

| Hydrogen Bond Donors | 1 | |

| Polar Surface Area | 56.06 Ų |

The compound’s moderate logP (3.82) suggests balanced lipophilicity, enabling traversal of lipid bilayers while retaining aqueous solubility. Its polar surface area (56.06 Ų) aligns with guidelines for central nervous system penetration, though specific pharmacokinetic data remain unreported .

Synthesis and Structural Elucidation

Synthesis of this compound typically involves multi-step organic reactions:

-

Thiophene-2-carboxamide formation: 5-Chlorothiophene-2-carboxylic acid is activated (e.g., via thionyl chloride) and coupled to 4-aminophenyl intermediates .

-

Tetrazole cyclization: The phenyl group undergoes nitration and subsequent [2+3] cycloaddition with sodium azide to form the tetrazole ring .

-

Pyrrolidine conjugation: The tetrazole’s nitrogen is acylated with pyrrolidine-1-carbonyl chloride under basic conditions .

Key characterization data include:

-

¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), pyrrolidine methylenes (δ 1.8–2.5 ppm), and thiophene Cl-substituent (singlet at δ 6.9 ppm).

-

MS (ESI+): m/z 403.8 [M+H]⁺, consistent with the molecular formula .

Biological Activity and Mechanistic Insights

While direct bioactivity data for this compound are sparse, structural analogs provide insights:

Kinase Inhibition

Tetrazole-bearing compounds often target ATP-binding pockets in kinases. For example, rivaroxaban derivatives (e.g., decarbonyl rivaroxaban) inhibit Factor Xa via tetrazole-mediated hydrogen bonding . The pyrrolidine-carbonyl group in this compound could enhance binding affinity to serine proteases or tyrosine kinases .

Table 2: Inferred Biological Activities

| Activity | Structural Basis | Reference |

|---|---|---|

| Antitubercular | Nitroreduction of tetrazole | |

| Antibacterial | Thiophene-mediated membrane disruption | |

| Kinase inhibition | Tetrazole-kinase interactions |

Research Limitations and Future Directions

Current knowledge gaps include:

-

In vitro potency: No MIC (Minimum Inhibitory Concentration) data against M. tuberculosis or bacterial strains are available.

-

Toxicity profile: Cytotoxicity assays in mammalian cell lines (e.g., HEK293) are needed to assess therapeutic index .

-

Metabolic stability: Phase I/II metabolism studies would clarify hepatic clearance pathways.

Proposed research priorities:

-

Analog synthesis: Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance nitroreductase affinity .

-

Crystallography: Co-crystallize with Mtb nitroreductase Ddn to elucidate binding modes .

-

In vivo efficacy: Evaluate pharmacokinetics and bactericidal activity in murine tuberculosis models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume